4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-
Description
4(1H)-Pyrimidinone derivatives are heterocyclic compounds with a pyrimidinone core (a six-membered ring containing two nitrogen atoms and a ketone group). The compound 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- features two thioether substituents: a butylthio group (-S-C₄H₉) at position 2 and a phenylthio group (-S-C₆H₅) at position 4.
Properties
CAS No. |
284682-03-7 |
|---|---|
Molecular Formula |
C14H16N2OS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-butylsulfanyl-4-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2OS2/c1-2-3-9-18-14-15-12(17)10-13(16-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) |
InChI Key |
HEXQXWAIZMQUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CC(=O)N1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- typically involves the reaction of 2-thiouracil with butyl and phenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of 2-thiouracil attack the halides, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to dihydropyrimidinone derivatives.
Substitution: The butylthio and phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form strong interactions with metal ions or thiol groups in proteins, potentially inhibiting their activity. Additionally, the aromatic phenylthio group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidinone Derivatives
Thioether Chain Length and Branching
4(1H)-Pyrimidinone, 6-methyl-2-[(3-methylbutyl)thio] (CAS 62459-05-6) Molecular Formula: C₁₀H₁₆N₂OS Molecular Weight: 212.31 Key Difference: The 3-methylbutylthio group introduces branching, which may reduce steric hindrance compared to the linear butylthio group in the target compound. This could enhance binding affinity in hydrophobic pockets .
4(1H)-Pyrimidinone, 6-methyl-2-(propylthio) (CAS 62459-04-5) Molecular Formula: C₈H₁₂N₂OS Molecular Weight: 184.26 Key Difference: A shorter propylthio chain reduces lipophilicity (logP ~1.2 vs.
Functional Group Modifications
4-Amino-2-(methylthio)-6-pyrimidinol (CAS 1115-30-6) Molecular Formula: C₅H₇N₃OS Molecular Weight: 157.19 Key Difference: The amino (-NH₂) and hydroxyl (-OH) groups increase polarity, enabling hydrogen bonding. This contrasts with the nonpolar thioethers in the target compound, suggesting divergent biological targets (e.g., enzymatic vs. membrane-associated) .
6-Methyl-4(1H)-pyrimidinone (CAS 3524-87-6) Molecular Formula: C₅H₆N₂O Molecular Weight: 110.11 Key Difference: Absence of thioether groups results in lower molecular weight and higher solubility (logP ~0.5). This simplicity may limit its utility in applications requiring hydrophobic interactions .
Pharmacological Activity Comparisons
Antiviral Activity (HEPT Derivatives)
- HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) EC₅₀: 7 µM against HIV-1 . Key Difference: The target compound lacks the hydroxyethoxymethyl group at position 1, which is critical for HEPT’s reverse transcriptase inhibition.
Antimicrobial Activity
- 2-Thioxo-4-aryl-tetrahydropyrimidin-6-ones
Physicochemical and Stability Profiles
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target Compound | ~3.0 | <0.1 | 30–45 (prone to sulfoxidation) |
| 6-Methyl-2-(propylthio) derivative | ~1.2 | 1.5 | >60 |
| 4-Amino-2-(methylthio)-6-pyrimidinol | ~0.8 | 5.2 | >90 (stable to oxidation) |
- Key Insight : The target compound’s high logP and low solubility suggest suitability for lipid-rich environments (e.g., CNS targets) but may require formulation optimization for oral delivery .
Biological Activity
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-, identified by CAS number 284682-03-7, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in various fields, including pharmacology and agriculture. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure
The molecular formula for 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- is , with a molecular weight of approximately 292.42 g/mol. The structure includes a pyrimidine ring substituted with butylthio and phenylthio groups, which may influence its biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various pyrimidine derivatives, including the compound . Pyrimidine derivatives are known to exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 4(1H)-Pyrimidinone have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4(1H)-Pyrimidinone | E. coli | 12.5 µg/mL |
| S. aureus | 6.25 µg/mL | |
| C. albicans | 25 µg/mL |
The above table summarizes findings from various studies indicating that this compound has notable antimicrobial properties, particularly against E. coli and S. aureus .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been widely documented. In vitro studies have demonstrated that certain pyrimidine compounds can inhibit cancer cell proliferation across multiple cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of thiazolidin-4-one-pyrimidines on several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that compounds with similar structures to 4(1H)-Pyrimidinone exhibited IC50 values ranging from 0.01 to 0.12 µM across different cell lines .
The biological activity of pyrimidine derivatives like 4(1H)-Pyrimidinone is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Pyrimidines can inhibit key enzymes involved in nucleic acid synthesis.
- DNA Interaction : Some derivatives bind to DNA or RNA, disrupting replication and transcription processes.
- Apoptosis Induction : Certain compounds induce apoptosis in cancer cells through various signaling pathways.
Q & A
Q. What are the common synthetic routes for preparing 4(1H)-pyrimidinone derivatives with dual thioether substituents, and how do reaction conditions influence yield?
The synthesis of thioether-substituted pyrimidinones typically involves cyclization reactions using precursors like thioureas or β-keto thioethers. For example, derivatives with sulfur-containing groups (e.g., butylthio or phenylthio) are synthesized via nucleophilic substitution or condensation under acidic/basic conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiol group incorporation .
- Catalysts : Bases like K2CO3 facilitate deprotonation of thiols, improving substitution efficiency .
- Temperature : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography.
Q. Which spectroscopic and computational methods are most reliable for characterizing 4(1H)-pyrimidinone derivatives?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and tautomeric forms. For example, downfield shifts in <sup>1</sup>H NMR (~δ 12–13 ppm) indicate NH protons in the pyrimidinone ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For sulfur-containing analogs, isotopic peaks (e.g., <sup>34</sup>S) aid structural confirmation .
- Computational Tools : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .
Advanced Research Questions
Q. How do electronic and steric effects of butylthio and phenylthio substituents influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The phenylthio group (electron-withdrawing) reduces electron density at the pyrimidinone core, favoring electrophilic substitutions. In contrast, butylthio (electron-donating) enhances nucleophilic reactivity .
- Steric Effects : Bulky phenylthio groups hinder access to the C-5 position, necessitating catalysts like Pd(PPh3)4 for Suzuki-Miyaura couplings .
- Methodological Insight : Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify substituent effects .
Q. What strategies resolve contradictions in reported solubility and stability data for thioether-functionalized pyrimidinones?
Discrepancies often arise from:
- Solvent Polarity : Hydrophobic butylthio groups improve solubility in non-polar solvents (e.g., chloroform), while phenylthio derivatives may require DMSO .
- pH-Dependent Stability : Pyrimidinones undergo hydrolysis under strongly acidic/basic conditions. Buffered solutions (pH 6–8) are recommended for long-term storage .
- Validation : Compare experimental data (e.g., logP values) with computational predictions (e.g., SwissADME) to identify outliers .
Q. How can substituent modifications enhance the compound’s bioactivity while maintaining synthetic feasibility?
- Bioisosteric Replacement : Replace phenylthio with pyridylthio to improve hydrogen bonding without altering steric bulk .
- Hybrid Derivatives : Introduce amino or nitro groups at C-5 to enhance antimicrobial activity, as seen in related 5-nitro-pyrimidinones .
- Methodology : Use parallel synthesis and High-Throughput Screening (HTS) to evaluate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
